N-Fmoc-4-amino-2-chlorobenzoic Acid: A Technical Guide for Advanced Synthesis
N-Fmoc-4-amino-2-chlorobenzoic Acid: A Technical Guide for Advanced Synthesis
Foreword: Unlocking Molecular Complexity
In the landscape of modern drug discovery and peptide science, the ability to introduce unique structural motifs is paramount. N-Fmoc-4-amino-2-chlorobenzoic acid emerges as a sophisticated building block, offering researchers a strategic tool for crafting novel peptides, peptidomimetics, and complex molecular architectures. Its rigid, substituted aromatic core provides a scaffold to enforce specific conformations, a critical factor in modulating biological activity. The strategic placement of the chloro- substituent and the versatile amino and carboxylic acid functionalities make it a valuable asset in structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of N-Fmoc-4-amino-2-chlorobenzoic acid, from its fundamental properties and synthesis to its application in cutting-edge research, designed for the discerning scientist in drug development and chemical biology.
Core Molecular Attributes
N-Fmoc-4-amino-2-chlorobenzoic acid is a derivative of 4-aminobenzoic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the benzene ring.[1] This unique combination of functional groups imparts specific chemical properties that are highly advantageous in organic synthesis.
Structural and Physicochemical Properties
The key physicochemical properties of the parent molecule, 4-amino-2-chlorobenzoic acid, are summarized in the table below. The addition of the bulky, hydrophobic Fmoc group significantly alters these properties, increasing the molecular weight and lipophilicity, which in turn affects its solubility and handling characteristics.
| Property | Value (for 4-amino-2-chlorobenzoic acid) | Reference |
| CAS Number | 2457-76-3 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [3] |
| Molecular Weight | 171.58 g/mol | [2] |
| Melting Point | 211 °C (decomposes) | [2] |
| Appearance | Tan to yellow powder | |
| IUPAC Name | 4-amino-2-chlorobenzoic acid | [3] |
Note: The properties of N-Fmoc-4-amino-2-chlorobenzoic acid will differ, particularly in molecular weight (393.83 g/mol ) and melting point.
Synthesis of N-Fmoc-4-amino-2-chlorobenzoic Acid: A Two-Stage Approach
The synthesis of N-Fmoc-4-amino-2-chlorobenzoic acid is a two-stage process. First, the precursor, 4-amino-2-chlorobenzoic acid, is synthesized. This is followed by the protection of the amino group with the Fmoc moiety.
Stage 1: Synthesis of 4-Amino-2-chlorobenzoic Acid
The most common route to 4-amino-2-chlorobenzoic acid is through the reduction of 2-chloro-4-nitrobenzoic acid.
This protocol describes a catalytic reduction method.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Silver nitrate (AgNO₃)
-
Montmorillonite (MMT) clay
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: An Ag/MMT catalyst is prepared by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0). The resulting Ag/MMT catalyst is then filtered and washed with methanol.
-
Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the catalyst is removed by filtration. The filtrate is then acidified to precipitate the product, which can be collected by filtration and recrystallized from a suitable solvent system like ethanol/water.
Stage 2: N-Fmoc Protection
The second stage involves the protection of the amino group of 4-amino-2-chlorobenzoic acid using Fmoc-Cl or Fmoc-OSu.
This protocol is a general method for the Fmoc protection of amino acids and can be adapted for 4-amino-2-chlorobenzoic acid.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane or a similar organic solvent
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-amino-2-chlorobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath with vigorous stirring.
-
Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to precipitate the N-Fmoc-4-amino-2-chlorobenzoic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization.
Spectroscopic Characterization
Predicted ¹H and ¹³C NMR Spectral Data
The following tables provide predicted NMR data for the core 4-amino-2-chlorobenzoic acid structure. The addition of the Fmoc group will introduce characteristic signals for the fluorenyl moiety (typically in the aromatic region around 7.2-7.8 ppm for protons and a series of signals in the aromatic region of the ¹³C spectrum) and the methylene and carbonyl carbons of the methoxycarbonyl linker.
Table 1: Predicted ¹H NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~8.5 | H-6 |
| ~6.7 | d | ~2.0 | H-3 |
| ~6.5 | dd | ~8.5, ~2.0 | H-5 |
| ~4.0-6.0 | br s | - | -NH₂ |
| ~11.0-13.0 | br s | - | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data for the 4-Amino-2-chlorobenzoic Acid Moiety [4]
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~152 | C-4 |
| ~138 | C-2 |
| ~132 | C-6 |
| ~118 | C-1 |
| ~115 | C-5 |
| ~113 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of N-Fmoc-4-amino-2-chlorobenzoic acid will exhibit characteristic absorption bands for its functional groups.
Table 3: Key IR Absorption Bands [4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch of -COOH |
| ~3400-3300 | Medium | N-H stretch (Fmoc-protected amine) |
| ~1720-1700 | Strong | C=O stretch of Fmoc urethane |
| ~1680 | Strong | C=O stretch of -COOH |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretches |
| ~1250 | Medium | C-N stretch |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of the parent 4-amino-2-chlorobenzoic acid shows a characteristic molecular ion peak.
Table 4: Major Mass Spectrometry Peaks for 4-Amino-2-chlorobenzoic Acid [4]
| m/z | Relative Intensity | Assignment |
| 171/173 | High | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 154/156 | Medium | [M-OH]⁺ |
| 126/128 | Medium | [M-COOH]⁺ |
For N-Fmoc-4-amino-2-chlorobenzoic acid, the molecular ion peak would be expected at m/z 393/395. Fragmentation would likely involve the loss of the Fmoc group.
Applications in Research and Development
The primary application of N-Fmoc-4-amino-2-chlorobenzoic acid is in solid-phase peptide synthesis (SPPS), where it serves as a non-natural amino acid building block.[2]
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This orthogonality to the acid-labile side-chain protecting groups and resin linkers is a cornerstone of modern SPPS.
Caption: General workflow for incorporating N-Fmoc-4-amino-2-chlorobenzoic acid in SPPS.
The incorporation of this building block introduces a rigid, substituted aromatic ring into the peptide backbone. This can be used to:
-
Induce specific secondary structures: The steric bulk of the substituted ring can force the peptide chain to adopt a particular conformation.
-
Modulate biological activity: The electronic properties of the chloro-substituent and the aromatic ring can influence binding to biological targets.
-
Enhance metabolic stability: The non-natural amino acid can confer resistance to enzymatic degradation.
As a Rigid Linker in Bioconjugation
The defined geometry of the benzoic acid core makes N-Fmoc-4-amino-2-chlorobenzoic acid a candidate for use as a rigid linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). Rigid linkers maintain a fixed distance between the conjugated molecules, which can be crucial for optimal biological activity.[7]
Caption: Conceptual use of N-Fmoc-4-amino-2-chlorobenzoic acid as a rigid linker.
Synthesis of Bioactive Derivatives
Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8] While specific studies on the biological activity of derivatives of N-Fmoc-4-amino-2-chlorobenzoic acid are limited, the parent scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Future research could focus on the synthesis and biological evaluation of amides, esters, and other derivatives.
Safety and Handling
The safety precautions for N-Fmoc-4-amino-2-chlorobenzoic acid are expected to be similar to those for its parent compound, 4-amino-2-chlorobenzoic acid.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.
Future Perspectives
N-Fmoc-4-amino-2-chlorobenzoic acid is a powerful tool for chemists and drug discovery scientists. While its primary application is in peptide synthesis, its potential as a rigid linker and as a scaffold for novel therapeutics is an exciting area for future exploration. The development of new synthetic methodologies and the biological evaluation of its derivatives will undoubtedly expand the utility of this versatile building block. Further research is needed to obtain comprehensive experimental spectroscopic data and to explore its full potential in medicinal chemistry.
References
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
2 - Supporting Information. Available from: [Link]
-
4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem. Available from: [Link]
-
(PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study - ResearchGate. Available from: [Link]
-
Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed. Available from: [Link]
-
4-Amino-2-chlorobenzoic acid - PMC. Available from: [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. Available from: [Link]
-
First synthesis and biological evaluation of 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines as inhibitors of TNF-α and IL-6 - PubMed. Available from: [Link]
-
In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. Available from: [Link]
-
(a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... - ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone - JOCPR. Available from: [Link]
-
New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. Available from: [Link]
-
Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. Available from: [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. Available from: [Link]
-
The Effects of Linker Length and Flexibility on Fc-Fusion Proteins - DASH (Harvard). Available from: [Link]
-
Solved Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Available from: [Link]
-
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. Available from: [Link]
-
2-Amino-4-chlorobenzoic acid - PMC. Available from: [Link]
-
FMOC STANDARD AMINO ACIDS - Iris Biotech GmbH. Available from: [Link]
Sources
- 1. N-Fmoc-4-amino-2-chlorobenzoic Acid | RUO | Supplier [benchchem.com]
- 2. 4-Amino-2-chlorobenzoic acid 97 2457-76-3 [sigmaaldrich.com]
- 3. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 8. mdpi.com [mdpi.com]
